molecular formula C25H38O14 B12300778 [(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-(3,6,9,12-tetraoxapentadec-14-yn-1-yloxy)oxan-2-yl]methyl acetate

[(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-(3,6,9,12-tetraoxapentadec-14-yn-1-yloxy)oxan-2-yl]methyl acetate

Cat. No.: B12300778
M. Wt: 562.6 g/mol
InChI Key: OAGPELHTINAWKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG5-tetra-Ac-beta-D-glucose typically involves the conjugation of a propargyl group to a PEG chain, followed by the acetylation of the beta-D-glucose moiety. The propargyl groups can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne click chemistry to yield stable triazole linkages .

Industrial Production Methods

Industrial production methods for Propargyl-PEG5-tetra-Ac-beta-D-glucose are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG5-tetra-Ac-beta-D-glucose undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Properties

Molecular Formula

C25H38O14

Molecular Weight

562.6 g/mol

IUPAC Name

[3,4,5-triacetyloxy-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C25H38O14/c1-6-7-30-8-9-31-10-11-32-12-13-33-14-15-34-25-24(38-20(5)29)23(37-19(4)28)22(36-18(3)27)21(39-25)16-35-17(2)26/h1,21-25H,7-16H2,2-5H3

InChI Key

OAGPELHTINAWKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCOCCOCC#C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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